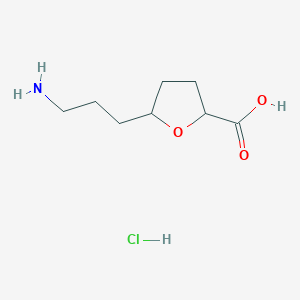

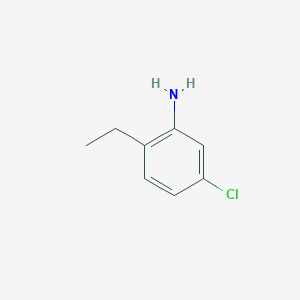

5-(3-Aminopropyl)oxolane-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemistry and Synthesis

- Selective Esterification : Oxyma and its derivatives, similar in structure to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride, have been used to enhance the selective esterification of primary alcohols in water-containing solvents. This method allows for a broad range of carboxylic acids to be esterified with primary alcohols, offering a convenient and efficient pathway for the synthesis of esters (Wang et al., 2012).

Biological Applications

- Triazole-Based Scaffolds : The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, structurally related to the compound , is suitable for creating peptidomimetics or biologically active compounds based on the triazole scaffold. These scaffolds have implications in developing compounds with specific biological activities, such as HSP90 inhibitors (Ferrini et al., 2015).

- Lead Detoxification : A class of compounds structurally related to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride has been reported to efficiently decrease lead levels in the livers, kidneys, femurs, and brains of mice, highlighting their potential in detoxification processes. The benefits of these compounds are attributed to their transmembrane ability, providing a pathway for the detoxification of heavy metals without affecting the levels of essential metals like Fe, Cu, Zn, and Ca (Xu et al., 2011).

Material Science and Engineering

- Binding Ability : The binding ability of 5-amino-3,5-dideoxy-D-glycero-D-galactononulosic acid (NANA), a compound structurally similar to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride, towards biological and toxic metal ions has been studied. NANA coordinates all metal ions through the carboxylic group, pyranosidic ring oxygen, and glycerol chain alcoholic hydroxy groups. This affinity for metal ions and the stability of complex species are relevant for understanding the mechanisms of toxicity and therapeutic applications (Saladini et al., 2002).

Pharmacology

- Amidation of Carboxylic Acids : Compounds like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, structurally related to the compound , have been used as efficient coupling agents for the amidation of carboxylic acids. This method is significant in the pharmaceutical industry for creating a variety of amide linkages under mild conditions (Kang et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

5-(3-aminopropyl)oxolane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c9-5-1-2-6-3-4-7(12-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPZGIKETIPMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CCCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2631940.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)